molecular formula C11H21NO3 B027083 Ethyl 2-ethoxyazepane-1-carboxylate CAS No. 106412-45-7

Ethyl 2-ethoxyazepane-1-carboxylate

Cat. No. B027083
M. Wt: 215.29 g/mol
InChI Key: ICYFWSHLUBNHJG-UHFFFAOYSA-N
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Description

Ethyl esters are a type of compound that are derived from carboxylic acids . In an ester, the hydrogen in the carboxylic acid group is replaced by a hydrocarbon group . Ethyl esters are commonly found in many fermented foods and beverages .


Synthesis Analysis

The synthesis of ethyl esters can involve various chemical reactions. For instance, the condensation of ethyl cyanoacetate and salicylaldehyde can afford either coumarin-3-carboxylate ester or 3-cyancoumarin as the final product . Another example is the direct ethoxylation of methyl and ethyl esters of unsaturated fatty acids .


Molecular Structure Analysis

The molecular structure of ethyl esters can be analyzed using various spectroscopic methods such as FT-IR, MALDI-TOF, and ESI MS .


Chemical Reactions Analysis

Esters can undergo a variety of chemical reactions. For example, carboxylic acids can be converted into acid chlorides by treatment with thionyl chloride, SOCl2 . This reaction occurs by a nucleophilic acyl substitution pathway .


Physical And Chemical Properties Analysis

The physical and chemical properties of ethyl esters can be determined using various analytical techniques. For example, the properties of ethyl acetate, a type of ethyl ester, include a boiling point of 75 - 78 °C, a flash point of -4 °C, and a density of 1.064 g/mL at 25 °C .

Safety And Hazards

Ethyl esters can pose various safety hazards. For instance, ethyl acetate is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is highly flammable and can cause serious eye irritation and drowsiness or dizziness .

Future Directions

The future directions of research on ethyl esters could involve further exploration of their synthesis, properties, and applications. For example, there is ongoing research into the physicochemical characterization of ethoxylation products of fatty acid esters .

properties

IUPAC Name

ethyl 2-ethoxyazepane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO3/c1-3-14-10-8-6-5-7-9-12(10)11(13)15-4-2/h10H,3-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICYFWSHLUBNHJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1CCCCCN1C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-ethoxyazepane-1-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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